ABT-702 dihydrochloride
Overview
Description
ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolic pathway of adenosine. Adenosine kinase phosphorylates adenosine at the 5’ position, regulating intra- and extracellular concentrations of adenosine. This compound has shown significant potential in scientific research due to its ability to selectively inhibit adenosine kinase, thereby increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions .
Preparation Methods
The synthesis of ABT-702 dihydrochloride involves several steps. The compound is chemically known as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.
Attachment of the morpholino-pyridinyl group: This is achieved through a series of substitution reactions.
Final purification and conversion to dihydrochloride salt: The compound is purified and converted to its dihydrochloride form for stability and solubility.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ABT-702 dihydrochloride undergoes various chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and bromophenyl groups.
Substitution Reactions:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ABT-702 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine metabolism.
Biology: The compound is used to investigate the role of adenosine in cellular processes, including its neuromodulatory and anti-inflammatory effects.
Medicine: this compound has potential therapeutic applications as an analgesic and anti-inflammatory agent. .
Mechanism of Action
ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local tissue concentrations of adenosine. Adenosine is an endogenous neuromodulator with antinociceptive and anti-inflammatory properties. The increased adenosine levels enhance its analgesic and anti-inflammatory actions, providing therapeutic benefits in conditions of physiological stress or trauma, such as ischemia, seizures, inflammation, and pain .
Comparison with Similar Compounds
ABT-702 dihydrochloride is unique due to its high selectivity and potency as a non-nucleoside adenosine kinase inhibitor. Similar compounds include:
Pentoxifylline: A non-selective phosphodiesterase inhibitor with some adenosine kinase inhibitory activity.
8-Cyclopentyl-1,3-dimethylxanthine: A selective adenosine receptor antagonist with some adenosine kinase inhibitory properties.
Amp579 TFA: A selective adenosine receptor agonist with indirect effects on adenosine kinase activity.
Compared to these compounds, this compound is more selective for adenosine kinase and does not significantly interact with other adenosine-related sites, such as adenosine receptors, adenosine deaminase, or the adenosine transporter .
Properties
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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